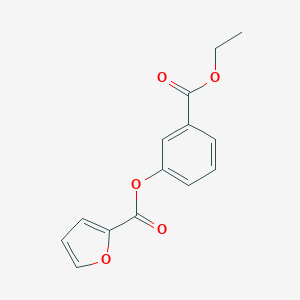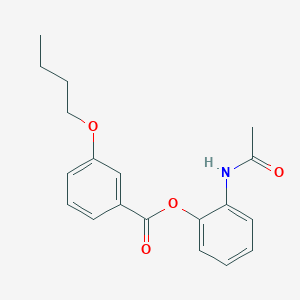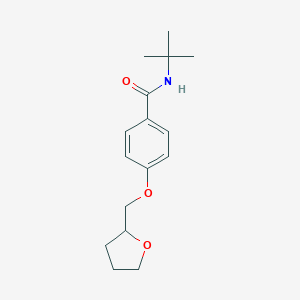![molecular formula C23H28N2O4 B250479 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In Alzheimer's disease research, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in reducing oxidative stress and inflammation. In inflammation research, this compound A has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, this compound A has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A in lab experiments is its specificity and potency. This compound A has been shown to have a high affinity for its target proteins and to be effective at low concentrations. However, one of the limitations of using this compound A is its potential toxicity. This compound A has been shown to have cytotoxic effects in some cell lines, and further studies are needed to determine its safety profile.
未来方向
There are several future directions for research on 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A. One direction is to further investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety profile in vivo. Overall, this compound A has the potential to be a valuable tool in scientific research and to lead to the development of novel therapeutics.
合成方法
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A is synthesized through a multistep process that involves the reaction of 2-isopropylphenol with thionyl chloride to form 2-chloro-1-(2-isopropylphenoxy)ethane. This intermediate is then reacted with N-(tetrahydro-2-furanylmethyl)benzamide in the presence of potassium carbonate and DMF to yield this compound A.
科学研究应用
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound A has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
属性
分子式 |
C23H28N2O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
N-(oxolan-2-ylmethyl)-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)20-10-3-4-11-21(20)29-15-22(26)25-18-8-5-7-17(13-18)23(27)24-14-19-9-6-12-28-19/h3-5,7-8,10-11,13,16,19H,6,9,12,14-15H2,1-2H3,(H,24,27)(H,25,26) |
InChI 键 |
FGKXYJUBHWBZPS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
规范 SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)



![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)


